molecular formula C17H24N2O3 B12711148 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester CAS No. 121635-54-9

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester

Cat. No.: B12711148
CAS No.: 121635-54-9
M. Wt: 304.4 g/mol
InChI Key: KPFDVDQFPIGLOY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological effects, including its interaction with specific receptors and enzymes. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets involved depend on the specific context of its use .

Comparison with Similar Compounds

1H-1,5-Benzodiazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-4-methyl-5-(1-oxobutyl)-, ethyl ester can be compared with other benzodiazepine derivatives. Similar compounds include 1H-1,5-Benzodiazepine-2-carboxylic acid derivatives with different substituents. The uniqueness of this compound lies in its specific substituents, which can influence its chemical and pharmacological properties .

Properties

CAS No.

121635-54-9

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 5-butanoyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-4-8-16(20)19-12(3)11-14(17(21)22-5-2)18-13-9-6-7-10-15(13)19/h6-7,9-10,12,14,18H,4-5,8,11H2,1-3H3

InChI Key

KPFDVDQFPIGLOY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C(CC(NC2=CC=CC=C21)C(=O)OCC)C

Origin of Product

United States

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